molecular formula C8H10IN B1470931 2,4,Dimethyl-5-iodo aniline CAS No. 4102-52-7

2,4,Dimethyl-5-iodo aniline

Cat. No.: B1470931
CAS No.: 4102-52-7
M. Wt: 247.08 g/mol
InChI Key: MXXSGQDBGCJGSK-UHFFFAOYSA-N
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Description

2,4,Dimethyl-5-iodo aniline is an organic compound with the molecular formula C8H10IN It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by methyl groups, and the hydrogen atom at position 5 is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,Dimethyl-5-iodo aniline can be synthesized through the iodination of 2,4-dimethylaniline. The reaction typically involves the use of iodine (I2) and an oxidizing agent such as sodium iodate (NaIO3) in an acidic medium. The reaction proceeds as follows:

C8H11N+I2+NaIO3C8H10IN+NaI+H2OC_8H_{11}N + I_2 + NaIO_3 \rightarrow C_8H_{10}IN + NaI + H_2O C8​H11​N+I2​+NaIO3​→C8​H10​IN+NaI+H2​O

The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the benzene ring.

Industrial Production Methods

On an industrial scale, the synthesis of 5-iodo-2,4-dimethylaniline can be achieved using similar iodination techniques, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,Dimethyl-5-iodo aniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

2,4,Dimethyl-5-iodo aniline has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Mechanism of Action

The mechanism of action of 5-iodo-2,4-dimethylaniline depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-N,N-dimethylaniline: Similar structure but with the iodine atom at the 4-position.

    2,4-Dimethylaniline: Lacks the iodine substituent.

    N,N-Dimethylaniline: Lacks both the iodine and methyl substituents at positions 2 and 4.

Uniqueness

2,4,Dimethyl-5-iodo aniline is unique due to the presence of both iodine and methyl groups on the benzene ring, which imparts distinct chemical reactivity and potential applications compared to its analogs. The iodine atom enhances its electrophilic properties, making it a valuable intermediate in various synthetic transformations.

Properties

IUPAC Name

5-iodo-2,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXSGQDBGCJGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
2,4,Dimethyl-5-iodo aniline

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